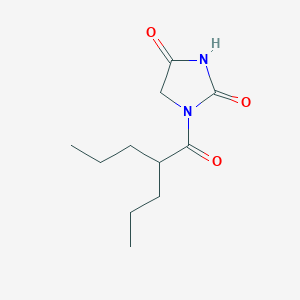
Hydantoin, 1-(2-propylvaleryl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydantoin, 1-(2-propylvaleryl)- is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is synthesized through a specific method and has been found to have potential applications in the field of medicine.
作用机制
The mechanism of action of hydantoin, 1-(2-propylvaleryl)- is not fully understood. However, studies have suggested that it may act by modulating the activity of ion channels, particularly voltage-gated sodium channels. This modulation can lead to the inhibition of neuronal excitability, which may explain its anticonvulsant properties. Hydantoin, 1-(2-propylvaleryl)- has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines.
生化和生理效应
Hydantoin, 1-(2-propylvaleryl)- has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages and microglia. It can also reduce the expression of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. Hydantoin, 1-(2-propylvaleryl)- has also been shown to reduce seizure activity in animal models and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using hydantoin, 1-(2-propylvaleryl)- in lab experiments is its potential anti-inflammatory, anticonvulsant, and antitumor properties. It can be used to study the mechanisms of these effects and to develop new drugs that target these pathways. However, one limitation of using hydantoin, 1-(2-propylvaleryl)- is its potential toxicity. Studies have shown that it can cause liver and kidney damage in high doses, which may limit its use in certain experiments.
未来方向
For research include studying its potential use in the treatment of inflammatory diseases, epilepsy, and cancer, as well as understanding its mechanism of action and developing new drugs that target this pathway.
合成方法
Hydantoin, 1-(2-propylvaleryl)- is synthesized through a multi-step process that involves the reaction of propylamine with valeryl chloride to form 2-propylvaleronitrile. This intermediate is then reacted with potassium cyanide to form 2-propylvaleronitrile, which is further reacted with hydrazine hydrate to form hydantoin, 1-(2-propylvaleryl)-.
科学研究应用
Hydantoin, 1-(2-propylvaleryl)- has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anticonvulsant, and antitumor properties. Studies have shown that hydantoin, 1-(2-propylvaleryl)- can inhibit the production of pro-inflammatory cytokines, reduce seizure activity, and induce apoptosis in cancer cells.
属性
CAS 编号 |
101564-72-1 |
|---|---|
产品名称 |
Hydantoin, 1-(2-propylvaleryl)- |
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
1-(2-propylpentanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-8(6-4-2)10(15)13-7-9(14)12-11(13)16/h8H,3-7H2,1-2H3,(H,12,14,16) |
InChI 键 |
QMIKQDZKBPDEAU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1CC(=O)NC1=O |
规范 SMILES |
CCCC(CCC)C(=O)N1CC(=O)NC1=O |
其他 CAS 编号 |
101564-72-1 |
同义词 |
Hydantoin, 1-(2-propylvaleryl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



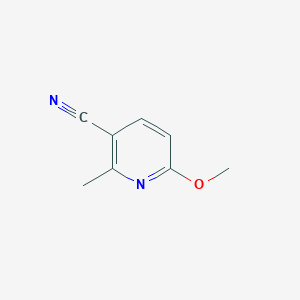
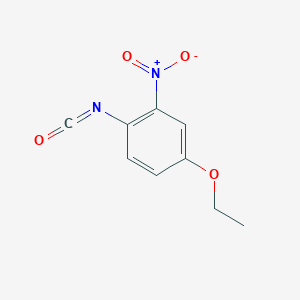
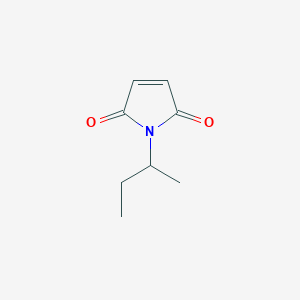
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
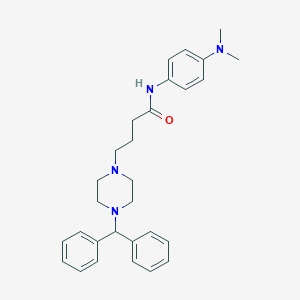
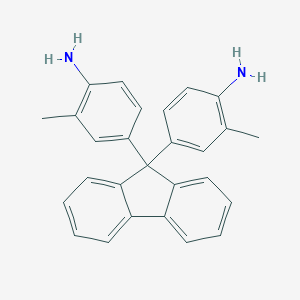
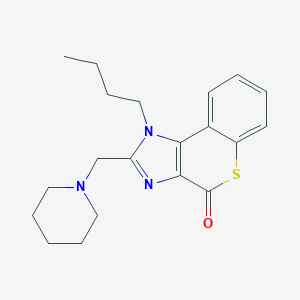
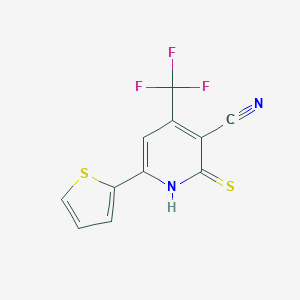
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)
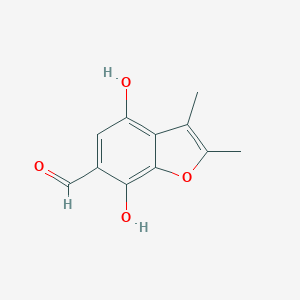
![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)
![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)
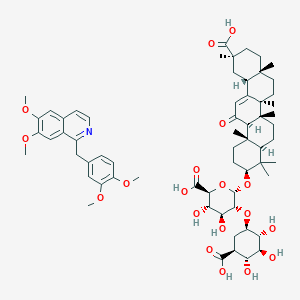
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)